molecular formula C22H31N3O3 B2423111 N1-cycloheptyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 941940-13-2

N1-cycloheptyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2423111
CAS No.: 941940-13-2
M. Wt: 385.508
InChI Key: IHHLIQNOPHLEBO-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cycloheptyl group, an isobutyryl group, and a tetrahydroquinoline moiety. Its complex structure makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine. This intermediate is then reacted with cycloheptyl isocyanate under controlled conditions to form the desired oxalamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted oxalamides.

Scientific Research Applications

N1-cycloheptyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N1-cycloheptyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea
  • N1-cycloheptyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Uniqueness

Compared to similar compounds, N1-cycloheptyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is unique due to its specific oxalamide functional group. This group imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cycloheptyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-15(2)22(28)25-13-7-8-16-11-12-18(14-19(16)25)24-21(27)20(26)23-17-9-5-3-4-6-10-17/h11-12,14-15,17H,3-10,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHLIQNOPHLEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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